pKa Shift vs. Orthophosphate Alters Speciation at Physiological pH
The second protonation constant of the methylphosphonate dianion (log K = 7.54 at I = 0.1 M NaNO₃/KNO₃, 25 °C) is 0.34 log units higher than the corresponding value for orthophosphate (pKa₂ = 7.20) [1][2]. At pH 7.4, this translates to a dianion:monoanion ratio of approximately 0.72:1 for methylphosphonate versus 1.58:1 for phosphate — a >2-fold difference in the proportion of the fully deprotonated species. A separate experimental study reports methylphosphonate pKa values of 2.40 and 8.00 determined by potentiometric titration [3]. The elevated second pKa reflects the electron-donating character of the P–CH₃ group compared with the P–OH group in phosphoric acid.
| Evidence Dimension | Second acidity constant (pKa₂) governing monoanion/dianion equilibrium |
|---|---|
| Target Compound Data | log K (H⁺ + L²⁻ → HL⁻) = 7.54 ± 0.02 (I = 0.1 M, 25 °C); alternatively reported as pKa₂ = 8.00 (I not specified) |
| Comparator Or Baseline | Orthophosphate pKa₂ = 7.20 (I = 0.1 M, 25 °C); phosphite pKa ≈ 6.4 |
| Quantified Difference | Δlog K = +0.34; at pH 7.4, ~2.2× lower dianion fraction for methylphosphonate vs. phosphate |
| Conditions | Potentiometric titration; I = 0.1 M NaNO₃/KNO₃; 25 °C; glass electrode detection [1] |
Why This Matters
A 0.34-unit pKa shift changes the dominant ionic species at physiological pH, directly affecting metal-chelation capacity, ion-pairing with basic drug candidates, and retention on ion-exchange chromatography columns.
- [1] Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2001). Table 2: Recommended and provisional data for MPA. Pure and Applied Chemistry, 73(10), 1649. View Source
- [2] PMC Table 1: pKa values of orthophosphate. National Center for Biotechnology Information. View Source
- [3] Liao, W., Xu, R., & Stone, A. T. (2021). Adsorption of Phosphorus Oxyanions at the FeOOH(goethite)/Water Interface: the Importance of Basicity. Environmental Science & Technology, 55(21), 14389–14396. View Source
